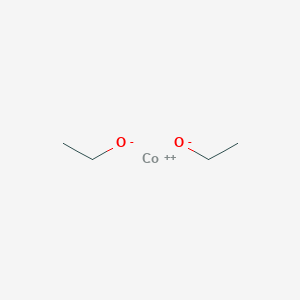
Cobalt(2+) ethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) ethanolate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination compound that consists of cobalt(II) ions and ethanolate ligands. This compound is a highly soluble compound in polar solvents and can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of cobalt(2+) ethanolate is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been reported to have antioxidant properties and can scavenge free radicals. However, the compound has been found to be toxic to some mammalian cells, which limits its potential applications in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cobalt(2+) ethanolate in lab experiments is its high solubility in polar solvents, which makes it easy to handle and manipulate. However, the compound is highly reactive and can decompose under certain conditions, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for research on cobalt(2+) ethanolate. One area of interest is the development of new synthesis methods that can produce the compound with higher purity and yield. Another area of research is the investigation of the compound's potential applications in biomedicine, such as drug delivery and imaging. Additionally, more studies are needed to understand the mechanism of action of this compound and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of cobalt(2+) ethanolate involves the reaction of cobalt(II) acetate with ethanol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and results in the formation of this compound as a pale yellow solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Cobalt(2+) ethanolate has been extensively studied for its potential applications in catalysis, magnetic materials, and organic synthesis. It has also been used as a precursor for the synthesis of cobalt oxide nanoparticles, which have shown promising results in various biomedical applications such as drug delivery and imaging.
Propriétés
Numéro CAS |
19330-29-1 |
|---|---|
Formule moléculaire |
C4H10CoO2 |
Poids moléculaire |
149.05 g/mol |
Nom IUPAC |
cobalt(2+);ethanolate |
InChI |
InChI=1S/2C2H5O.Co/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clé InChI |
FRCRDSKTAZVJDU-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Co+2] |
SMILES canonique |
CC[O-].CC[O-].[Co+2] |
Autres numéros CAS |
19330-29-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





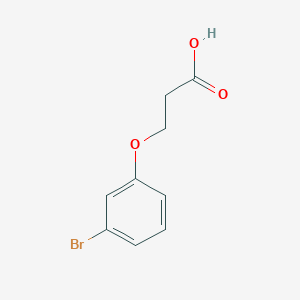
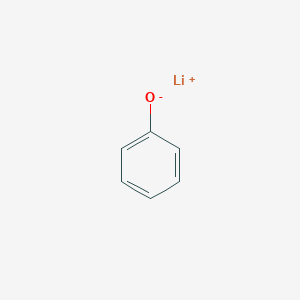
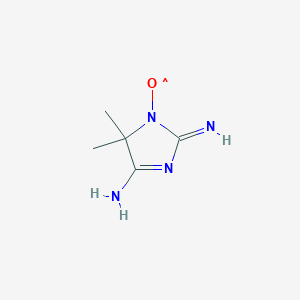


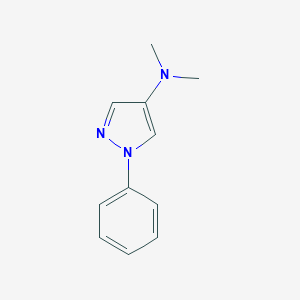
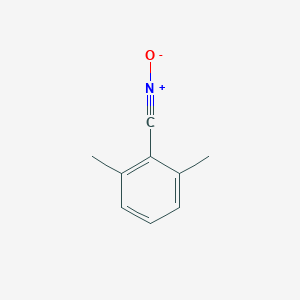
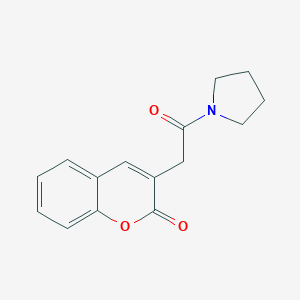
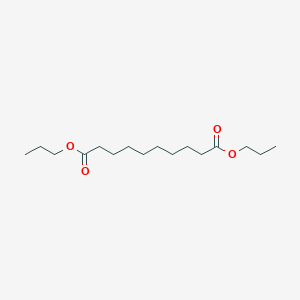
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)

